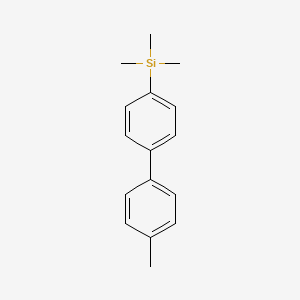

4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl

Beschreibung

4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl is a biphenyl derivative featuring a methyl group at the 4-position of one phenyl ring and a trimethylsilyl (TMS) group at the 4'-position of the other. The TMS group is a sterically bulky, electron-donating substituent, while the methyl group contributes modest electron-donating effects. This compound is of interest in materials science, catalysis, and pharmaceuticals due to its unique electronic and steric properties.

Eigenschaften

Molekularformel |

C16H20Si |

|---|---|

Molekulargewicht |

240.41 g/mol |

IUPAC-Name |

trimethyl-[4-(4-methylphenyl)phenyl]silane |

InChI |

InChI=1S/C16H20Si/c1-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(2,3)4/h5-12H,1-4H3 |

InChI-Schlüssel |

APXAOEQHURNBOR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane typically involves the reaction of a biphenyl derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of a biphenyl compound using trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane may involve the direct reaction of silicon with methyl chloride to produce trimethylchlorosilane, which is then reacted with a biphenyl derivative. This method is advantageous due to its scalability and the availability of raw materials.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane undergoes various chemical reactions, including:

Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

Reduction: The compound can act as a reducing agent in certain organic transformations.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used to replace the methyl groups.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Reduced biphenyl derivatives.

Substitution: Functionalized silanes with various substituents.

Wissenschaftliche Forschungsanwendungen

Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart hydrophobicity and thermal stability.

Wirkmechanismus

The mechanism by which Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane exerts its effects is primarily through the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biomolecules, to modify their properties. The pathways involved often include the formation of siloxane linkages and the stabilization of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects, molecular weights, and physical properties:

Biologische Aktivität

4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl is a compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl is characterized by its biphenyl structure with a methyl group and a trimethylsilyl group attached to the para positions. The presence of the trimethylsilyl group enhances the lipophilicity of the compound, which may influence its biological interactions.

Anticancer Activity

Research indicates that compounds similar to 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl exhibit significant anticancer properties. For instance, studies have shown that certain silylated biphenyl derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

Case Study:

In a comparative study, a series of biphenyl derivatives were tested for their cytotoxic effects against MCF-7 cells. The results demonstrated that compounds with trimethylsilyl groups exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .

Antioxidant Activity

The antioxidant potential of 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound showed notable free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl | 72.5 | 65.3 |

| Control (Vitamin C) | 95.0 | 90.0 |

The biological activities of 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl can be attributed to several mechanisms:

- Modulation of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression.

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Pharmacokinetics and Toxicology

Studies on the pharmacokinetics of silylated biphenyl compounds suggest favorable absorption and distribution profiles due to their lipophilic nature. However, detailed toxicological assessments are necessary to evaluate the safety profile of 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl.

Toxicity Assessment:

In vitro studies have indicated minimal cytotoxicity towards normal human fibroblast cells at concentrations below 50 µM, suggesting a potential therapeutic window for further development .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.